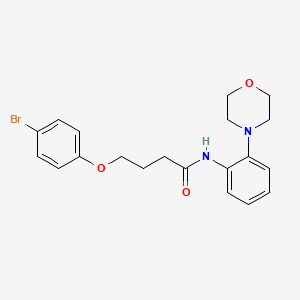
N-Phenylisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenylisoxazol-3-amine is an organic compound characterized by the presence of a phenyl group attached to an isoxazole ring, which in turn is bonded to an amine group. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method for synthesizing N-Phenylisoxazol-3-amine involves the cyclization of appropriate precursors. For instance, the reaction between phenylhydrazine and ethyl acetoacetate can form an intermediate, which upon cyclization yields the desired isoxazole derivative.
-
Amination Reactions: : Another approach involves the direct amination of phenylisoxazole derivatives. This can be achieved using reagents such as ammonia or primary amines under suitable conditions, often involving catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : N-Phenylisoxazol-3-amine can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction: : Reduction of this compound can lead to the formation of corresponding amines or hydroxylamines. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : This compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
N-Phenylisoxazol-3-amine has a wide range of applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
-
Biology: : In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
-
Medicine: : This compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.
-
Industry: : In industrial applications, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its reactivity and stability make it a versatile compound in various manufacturing processes.
Mechanism of Action
The mechanism by which N-Phenylisoxazol-3-amine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, altering their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phenylisoxazole: Lacks the amine group, making it less reactive in certain types of chemical reactions.
Phenylhydrazine: Contains a hydrazine group instead of an isoxazole ring, leading to different reactivity and applications.
Isoxazole: The parent compound without the phenyl group, which significantly alters its chemical properties and applications.
Uniqueness
N-Phenylisoxazol-3-amine is unique due to the combination of the phenyl group, isoxazole ring, and amine group. This combination imparts distinct reactivity and binding properties, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
N-phenyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)10-9-6-7-12-11-9/h1-7H,(H,10,11) |
InChI Key |
RQHKBEQKXGBJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


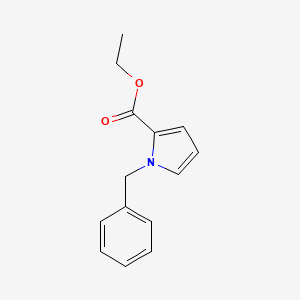
![3-methoxy-6,7-dihydrobenzo[d]isoxazol-4(5H)-one](/img/structure/B12867064.png)
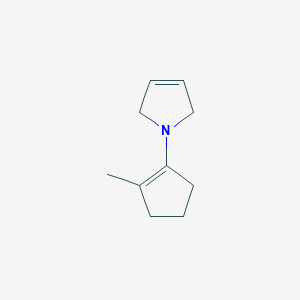
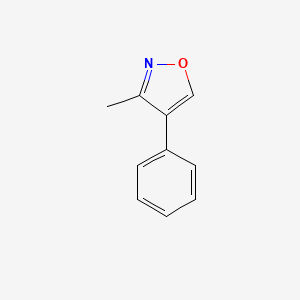
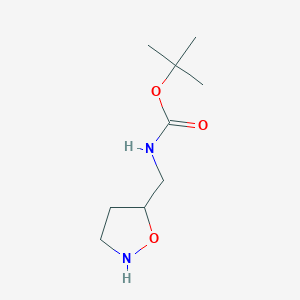
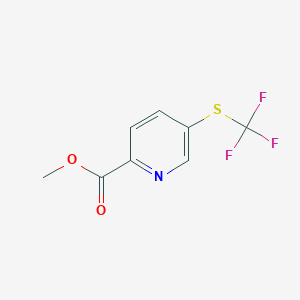
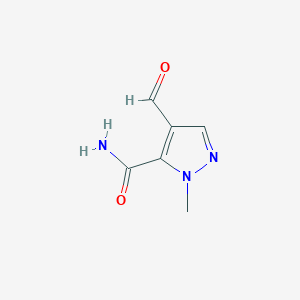

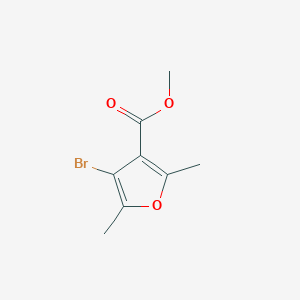
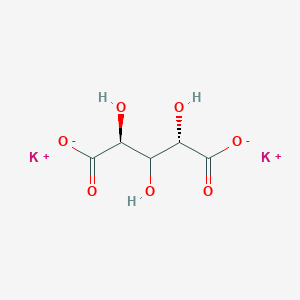
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)
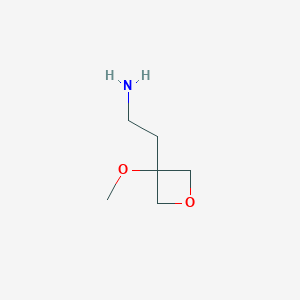
![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)
